molecular formula C7H7BrO2S B1600663 Ethyl 4-bromothiophene-2-carboxylate CAS No. 62224-17-3

Ethyl 4-bromothiophene-2-carboxylate

Cat. No. B1600663
CAS RN: 62224-17-3
M. Wt: 235.1 g/mol
InChI Key: SLNFTOHTVYSKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromothiophene-2-carboxylate is a chemical compound with the CAS Number: 62224-17-3 . It has a molecular weight of 236.11 and its IUPAC name is ethyl 4-bromo-1H-1lambda3-thiophene-2-carboxylate . It is a light yellow to yellow liquid .


Synthesis Analysis

The synthesis of thiophene derivatives like Ethyl 4-bromothiophene-2-carboxylate often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The InChI code for Ethyl 4-bromothiophene-2-carboxylate is 1S/C7H8BrO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4,11H,2H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4-bromothiophene-2-carboxylate is a light yellow to yellow liquid . It is stored at room temperature .

Scientific Research Applications

Palladium-Catalysed Direct Arylation

Ethyl 4-bromothiophene-2-carboxylate has been identified as a crucial substrate in palladium-catalysed direct heteroarylations, allowing for the efficient formation of biheteroaryls. Its utility stems from the ester group at the C5 position, which blocks undesired dimerization or oligomerization, thus facilitating high-yield syntheses of diverse heteroaromatic compounds. This methodology opens avenues for creating complex heteroaromatic structures in a single step, highlighting its significance in organic synthesis and potential pharmaceutical applications (Fu et al., 2012).

Antifungal and Antibacterial Activity

Research into 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones has demonstrated the potential of ethyl 4-bromothiophene-2-carboxylate derivatives in biological applications. These compounds, synthesized via a solvent-free methodology, have shown promising antibacterial and antifungal activities. This suggests their potential in developing new antimicrobial agents, underlining the importance of ethyl 4-bromothiophene-2-carboxylate in medicinal chemistry (Sharma et al., 2022).

Material Science Applications

Ethyl 4-bromothiophene-2-carboxylate's utility extends into material science, particularly in the synthesis of π-conjugated systems. Studies have shown its role in creating self-rigidified structures in conjugated backbones, attributed to intramolecular interactions involving sulfur and bromine. Such materials are crucial for the development of organic electronics, including organic photovoltaics and field-effect transistors, indicating the compound's versatility beyond traditional chemical synthesis (Hergué et al., 2008).

Electrochemical Applications

In the realm of electrochemical applications, ethyl 4-bromothiophene-2-carboxylate has been utilized in the direct bromination of ethyl 5-alkylthiophene-2-carboxylates, leading to the efficient synthesis of brominated thiophene derivatives. These compounds are key intermediates in the preparation of electroactive materials, further emphasizing the broad applicability of ethyl 4-bromothiophene-2-carboxylate in crafting advanced materials for electronic devices (Taydakov et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statement is H302 . Precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

ethyl 4-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFTOHTVYSKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445763
Record name Ethyl 4-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromothiophene-2-carboxylate

CAS RN

62224-17-3
Record name 2-Thiophenecarboxylic acid, 4-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62224-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-bromothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

663 mg (3.20 mmol) of the compound from Example 6A are provided in 25 ml of ethanol, 0.1 ml of concentrated sulfuric acid is added and the mixture is heated under reflux overnight. After cooling to room temperature, a saturated aqueous sodium bicarbonate solution is added and the mixture is diluted with water and extracted with ethyl acetate. The organic phase is dried over sodium sulfate, filtered and concentrated. 700 mg (89% of theory) of the title compound are obtained.
Quantity
663 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Thionyl chloride (8.8 mL, 121 mmol) was added slowly to a solution of 4-bromothiophene-2-carboxylic acid (5.0 g, 24.2 mmol) in ethanol (30 mL) at room temperature. The reaction mixture was warmed up to 65° C. and stirred for 4 hours. Removal of solvent and excess reagent under vacuum afforded the crude product ethyl 4-bromothiophene-2-carboxylate (1015), which was used in the next step without further purification.
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromothiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromothiophene-2-carboxylate
Reactant of Route 4
Ethyl 4-bromothiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.